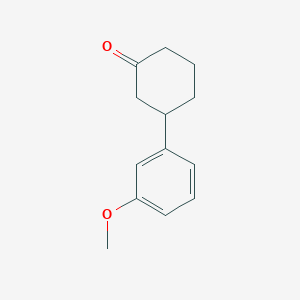

3-(3-Methoxyphenyl)cyclohexanone

Description

3-(3-Methoxyphenyl)cyclohexanone (IUPAC: 2-(3-methoxyphenyl)cyclohexan-1-one) is a cyclohexanone derivative featuring a methoxyphenyl substituent at the 2-position of the cyclohexanone ring. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol (SMILES: COC1=CC=CC(=C1)C2CCCCC2=O) .

Properties

IUPAC Name |

3-(3-methoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h3,5,7,9-10H,2,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITELCHXDAYGAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)cyclohexanone typically involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted arylcyclohexanones.

Scientific Research Applications

3-(3-Methoxyphenyl)cyclohexanone, also known as methoxetamine, is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the scientific research applications of this compound, supported by data tables and documented case studies.

Antibacterial Activity

Research has indicated that analogues of this compound exhibit significant antibacterial properties. A study evaluated the antibacterial activity of several derivatives against multidrug-resistant bacteria. The results showed that some compounds derived from cyclohexanone analogues demonstrated higher efficacy compared to traditional antibiotics like ampicillin. For instance, certain derivatives exhibited zones of inhibition comparable to established antibacterial agents, suggesting their potential as new therapeutic agents against resistant strains .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| C09 | 21 | High |

| B09 | 19 | Moderate |

| Control (Ampicillin) | 21 | High |

Neurological Research

Methoxetamine has been studied for its effects on the central nervous system (CNS). It acts as a dissociative anesthetic, similar to ketamine, and has been explored for its potential in treating depression and other mood disorders. Research indicates that compounds like methoxetamine may modulate glutamate receptors, which are crucial in mood regulation and neuroplasticity .

Analgesic Properties

The analgesic potential of this compound has been investigated in preclinical studies. The compound displays properties that may contribute to pain relief mechanisms, making it a candidate for further exploration in pain management therapies. Its interaction with opioid receptors is of particular interest, as it may provide alternative pathways for analgesia without the side effects associated with traditional opioids .

Regulatory Status

Due to its psychoactive properties, methoxetamine is classified under various drug regulations worldwide. In the UK, it was listed as a temporary class drug under the Misuse of Drugs Act due to concerns over misuse and associated health risks . Understanding these regulatory aspects is crucial for researchers and developers working with this compound.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)cyclohexanone involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to the NMDA receptor, the compound acts as an antagonist, inhibiting the receptor’s activity. This action is similar to that of ketamine, which is known for its anesthetic and analgesic properties.

Comparison with Similar Compounds

Methoxetamine (MXE)

- Structure: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.

- Key Differences: MXE introduces an ethylamino group at the 2-position of the cyclohexanone ring, replacing the ketone oxygen. This modification enhances NMDA receptor antagonism, akin to ketamine, but with altered pharmacokinetics due to the methoxyphenyl group .

- Pharmacological Activity : MXE exhibits dissociative effects via NMDA receptor blockade, with increased lipophilicity compared to ketamine, leading to prolonged duration .

- Analytical Data: NMR: Distinct ethylamino proton signals (δ ~2.3–3.0 ppm) absent in 3-(3-Methoxyphenyl)cyclohexanone . Mass Spec: Molecular ion at m/z 263.2 (vs. 204.3 for the parent compound) .

HXE (2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone)

2-(3-Methylphenyl)cyclohexanone

- Structure : Substitutes methoxy with a methyl group on the phenyl ring.

- Key Differences :

3,5-Dimethyl-3-(3-methoxyphenyl)cyclohexanone

- Structure: Additional methyl groups at the 3- and 5-positions of the cyclohexanone ring.

- Demonstrated utility as a synthetic intermediate for phenalkylamine derivatives with modulated activity .

Structural and Functional Analysis Table

Biological Activity

3-(3-Methoxyphenyl)cyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including anti-inflammatory, antioxidant, and antibacterial properties, supported by relevant studies and data.

The molecular formula for this compound is , with a molecular weight of 218.29 g/mol. The structure consists of a cyclohexanone ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been tested in various models, including the RAW 264.7 macrophage cell line, where it demonstrated notable inhibition of nitric oxide (NO) production:

- IC50 Values : The compound showed an IC50 value of approximately 20 µM, indicating moderate activity compared to controls like curcumin (IC50 = 14.7 µM) .

Table 1 summarizes the anti-inflammatory activity of selected compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | NO production inhibition |

| Curcumin | 14.7 | NO production inhibition |

| Compound X | 4.9 | Strong NO inhibitory activity |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH scavenging assay. The presence of methoxy groups significantly enhances its electron-donating ability, contributing to its antioxidant effects.

- DPPH Scavenging Activity : The compound exhibited an IC50 value of around 30 µM, which is competitive with other known antioxidants .

3. Antibacterial Activity

Preliminary studies have shown that this compound possesses antibacterial properties against various pathogens. Its effectiveness was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays.

- MIC Results : The MIC for several bacterial strains ranged from 15 to 25 µg/mL, indicating promising antibacterial potential .

Study on Anti-inflammatory Effects

In a study focusing on inflammatory responses in macrophages, the application of this compound led to a significant reduction in pro-inflammatory cytokines. The results highlighted its potential as an anti-inflammatory agent in therapeutic applications.

- Findings : The compound reduced TNF-alpha levels by approximately 50% at concentrations above 10 µM .

Antioxidant Study

An investigation into the antioxidant properties revealed that substituents on the phenyl ring play a crucial role in enhancing activity. The methoxy group was particularly effective in stabilizing free radicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.